molecular formula C11H10ClNO B8324247 4-(Chloromethyl)-6-methoxyisoquinoline

4-(Chloromethyl)-6-methoxyisoquinoline

Cat. No.: B8324247
M. Wt: 207.65 g/mol
InChI Key: ASXOQQBDBJOCLT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methoxyisoquinoline is a versatile chemical building block primarily used in organic synthesis and pharmaceutical research. The reactive chloromethyl group at the 4-position serves as a key functional handle for further derivatization, allowing researchers to create more complex molecules through nucleophilic substitution reactions, such as the formation of amines, ethers, or thioethers . The methoxy group at the 6-position is a common feature in many bioactive molecules and approved drugs, where it can influence the compound's electronic properties, metabolic stability, and its ability to engage in specific interactions with biological targets . Compounds based on the isoquinoline scaffold are of significant research interest. They are frequently explored in medicinal chemistry as core structures for developing novel therapeutic agents . This specific compound is a valuable intermediate for researchers working in areas such as drug discovery, where it can be used to synthesize potential candidates for various diseases. Its structure is analogous to other quinoline and isoquinoline derivatives that have been investigated for their biological activities, underscoring its potential in creating new bioactive molecules . This product is provided for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

4-(chloromethyl)-6-methoxyisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-14-10-3-2-8-6-13-7-9(5-12)11(8)4-10/h2-4,6-7H,5H2,1H3

InChI Key

ASXOQQBDBJOCLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=NC=C2C=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-6-ethoxyquinoline (CAS 103862-63-1)

  • Structure: Chloro (-Cl) at 4-position and ethoxy (-OCH₂CH₃) at 6-position on a quinoline core.
  • Molecular Formula: C₁₁H₁₀ClNO (MW: 207.45 g/mol).
  • Key Differences : Replacement of chloromethyl with chloro and methoxy with ethoxy reduces electrophilicity at the 4-position but increases lipophilicity due to the longer alkoxy chain.
  • Applications : Used in synthetic chemistry for constructing complex heterocycles .

6-Methoxy-3-methylisoquinoline (CAS 14446-31-2)

  • Structure: Methoxy at 6-position and methyl (-CH₃) at 3-position on isoquinoline.
  • Molecular Formula: C₁₁H₁₁NO (MW: 173.22 g/mol).

4-Chloro-5,7-dimethoxyquinoline (CAS 143946-49-0)

  • Structure : Chloro at 4-position and methoxy groups at 5- and 7-positions.
  • Molecular Formula: C₁₁H₉ClNO₂ (MW: 238.65 g/mol).
  • Key Differences : Additional methoxy groups may improve π-π stacking in receptor interactions but reduce metabolic stability .

4-(Chloromethyl)-6-methoxyisoquinoline

  • Synthesis : Prepared from tert-butyl carbamate derivatives via nucleophilic substitution, achieving 85% yield .
  • Reactivity : Chloromethyl group facilitates alkylation or Suzuki-Miyaura couplings.

6-Methoxy-2-arylquinoline-4-carboxylates

  • Synthesis : Methylation of carboxylic acids using methyl iodide and K₂CO₃ under reflux (5 hours, 50–58% yields) .
  • Reactivity : Ester groups enable hydrolysis to acids for further derivatization.

Anti-HIV Activity

  • This compound Derivatives: Exhibit CXCR4 antagonism (IC₅₀ ~ nM range), critical for inhibiting HIV entry .

P-glycoprotein Inhibition

  • 6-Methoxy-2-arylquinolines: Demonstrated P-gp inhibition (), enhancing chemotherapeutic drug retention. Chloromethyl analogs may offer improved potency due to enhanced membrane permeability.

Critical Analysis and Trends

  • Chloromethyl vs. Chloro : Chloromethyl’s reactivity enables diverse derivatization, whereas chloro groups are less versatile but improve stability.
  • Methoxy Positioning: 6-Methoxy in isoquinolines optimizes electronic effects for receptor binding, while additional methoxy groups (e.g., 5,7-dimethoxy) may complicate pharmacokinetics.
  • Biological Performance : Anti-HIV activity is highly substituent-dependent, with chloromethyl and methoxy combinations showing unique efficacy .

Q & A

Q. Table 1: SAR Trends in Isoquinoline Derivatives

CompoundSubstituentIC₅₀ (nM)Reference
4-(Chloromethyl)-6-methoxy-CH₂Cl, -OCH₃120
4-Bromomethyl-6-ethoxy-CH₂Br, -OC₂H₅85

Basic: What are the common purification techniques for this compound post-synthesis?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • HPLC prep-scale : Reverse-phase systems remove trace impurities .

Advanced: How do electronic effects of substituents on the isoquinoline ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -Cl) : Activate the chloromethyl group for SN2 reactions with amines or thiols .
  • Methoxy group (-OCH₃) : Ortho/para-directing effects enhance regioselectivity in electrophilic substitutions .

Data Contradiction: How should researchers address discrepancies in reported biological activities of similar isoquinoline derivatives?

Methodological Answer:

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Purity verification : Use LC-MS to confirm compound integrity (>98% purity) .
  • Meta-analysis : Compare data across studies (e.g., IC₅₀ ranges for kinase inhibition) to identify outliers .

Advanced: What computational methods aid in predicting the reactivity of this compound in synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .

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